6,8-Difluoroisoquinolin-1-ol is a synthetic compound that belongs to the isoquinoline family, characterized by the presence of two fluorine atoms at positions six and eight of the isoquinoline structure, along with a hydroxyl group at position one. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Classification:
The synthesis of 6,8-Difluoroisoquinolin-1-ol can be approached through several methods:
Technical details regarding specific reaction conditions (e.g., solvents, temperatures, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary by laboratory protocols.
The molecular structure of 6,8-Difluoroisoquinolin-1-ol can be represented using various notations:
XYZ1234567890
C1=CC2=C(C=C1F)C(=CN=C2C(=O)C)F
6,8-Difluoroisoquinolin-1-ol participates in several chemical reactions:
The mechanism of action for 6,8-Difluoroisoquinolin-1-ol is primarily linked to its interactions with biological targets:
Relevant data such as melting point and boiling point may vary based on purity and synthesis method but are essential for practical applications in research.
6,8-Difluoroisoquinolin-1-ol has potential applications in various scientific fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: